2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
These compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .
Preparation Methods
The synthesis of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters. These include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.
Scientific Research Applications
2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the following areas:
Organic Synthesis: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as phenylboronic acid pinacol ester and 4-formylphenylboronic acid pinacol ester . The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the properties of the final products in coupling reactions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCXIHAXGJPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623707 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325142-89-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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